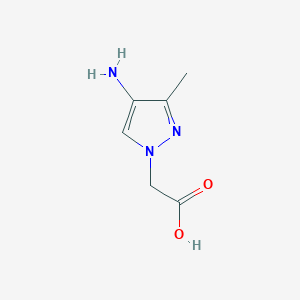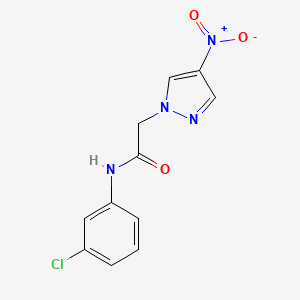![molecular formula C22H18BrIN2O3 B10901853 4-{(Z)-[2-(3-bromophenyl)hydrazinylidene]methyl}-2-ethoxy-6-iodophenyl benzoate](/img/structure/B10901853.png)
4-{(Z)-[2-(3-bromophenyl)hydrazinylidene]methyl}-2-ethoxy-6-iodophenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXY-6-IODOPHENYL BENZOATE is a complex organic compound with the molecular formula C22H18BrIN2O3. This compound is characterized by the presence of bromine, iodine, and ethoxy groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential reactivity and functional group diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXY-6-IODOPHENYL BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-bromophenylhydrazine with an aldehyde to form a hydrazone intermediate. This intermediate is then reacted with 2-ethoxy-6-iodobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXY-6-IODOPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazone group or other functional groups.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXY-6-IODOPHENYL BENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXY-6-IODOPHENYL BENZOATE involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The presence of bromine and iodine atoms may also contribute to its reactivity and ability to participate in various chemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(Z)-{[4-(Cyclopentyloxy)benzoyl]hydrazono}methyl]-2-ethoxy-6-iodophenyl benzoate: Similar structure but with a cyclopentyloxy group instead of a bromophenyl group.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Contains a difluorophenyl group and is used in photoactive applications.
Uniqueness
4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXY-6-IODOPHENYL BENZOATE is unique due to its combination of bromine, iodine, and ethoxy groups, which provide distinct reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C22H18BrIN2O3 |
|---|---|
Molecular Weight |
565.2 g/mol |
IUPAC Name |
[4-[(Z)-[(3-bromophenyl)hydrazinylidene]methyl]-2-ethoxy-6-iodophenyl] benzoate |
InChI |
InChI=1S/C22H18BrIN2O3/c1-2-28-20-12-15(14-25-26-18-10-6-9-17(23)13-18)11-19(24)21(20)29-22(27)16-7-4-3-5-8-16/h3-14,26H,2H2,1H3/b25-14- |
InChI Key |
MSGJEQVRVGOKJH-QFEZKATASA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC2=CC(=CC=C2)Br)I)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC(=CC=C2)Br)I)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10901772.png)
![2-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-chloropyrazine](/img/structure/B10901778.png)

![4-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10901790.png)
![1-ethyl-6-fluoro-7-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10901801.png)
![N'-(bicyclo[2.2.1]hept-2-ylidene)-4-(dimethylamino)benzohydrazide](/img/structure/B10901810.png)
![5-(4-Isopropoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10901816.png)
![4-[(4Z)-4-(4-{2-[(4-carboxyphenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10901818.png)
![ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10901825.png)
![N,N-diethyl-4-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}aniline](/img/structure/B10901826.png)
![1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B10901829.png)
![3-(1H-1,2,4-Triazol-1-YL)-N~1~-[3-(trifluoromethyl)benzyl]-1-adamantanecarboxamide](/img/structure/B10901832.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B10901841.png)
